

# Application Notes and Protocols for Aladotril (Fasidotril) in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aladotril, also known as Fasidotril or Alatriopril, is a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). This dual mechanism of action makes it a compound of interest for cardiovascular research, particularly in the study of hypertension and heart failure. By inhibiting ACE, Aladotril blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion. Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. These synergistic actions suggest its potential as a therapeutic agent for cardiovascular diseases.

These application notes provide a summary of reported dosages of **Aladotril** (Fasidotril) in various rat models of cardiovascular disease and detailed protocols for key experiments to guide researchers in their preclinical studies.

# Data Presentation: Aladotril (Fasidotril) Dosage in Rat Models

The following table summarizes the oral dosages of **Aladotril** (Fasidotril) used in different animal models based on published studies.

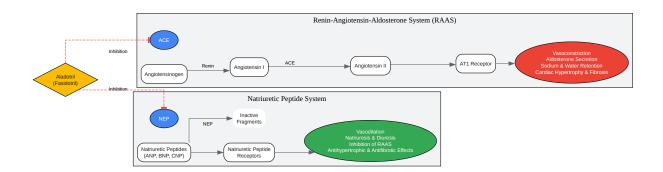


| Animal Model   | Indication                     | Dosage   | Duration    | Key Findings   |
|--|--------------------------------|--|-------------|--|
| Spontaneously<br>Hypertensive<br>Rats (SHR)                          | Hypertension                   | 100 mg/kg, PO,<br>twice daily                                  | 3 weeks     | Progressive and sustained decrease in systolic blood pressure.[1][2] |
| Goldblatt 2-<br>Kidney, 1-Clip<br>(2K1C) Rats                        | Renovascular<br>Hypertension   | 100 mg/kg, PO,<br>twice daily                                  | 3 weeks     | Progressive and sustained decrease in systolic blood pressure.[1][2] |
| Deoxycorticoster one Acetate (DOCA)-Salt Hypertensive Rats           | Salt-Sensitive<br>Hypertension | 100 mg/kg, PO,<br>twice daily                                  | 3 weeks     | Prevented the progressive rise in blood pressure.[1][2]              |
| Coronary Artery<br>Ligation-Induced<br>Myocardial<br>Infarction Rats | Heart Failure                  | 180 mg/kg/day,<br>PO   | 40 weeks    | Prolonged survival and attenuated cardiac hypertrophy.[3][4]         |
| Myocardial<br>Infarction Rats<br>(acute study)                       | Heart Failure                  | 10 mg/kg, IV (as<br>Fasidotrilat, the<br>active<br>metabolite) | Single dose | Increased<br>diuresis and<br>natriuresis.[5]                         |

## Signaling Pathway of Aladotril (Fasidotril)

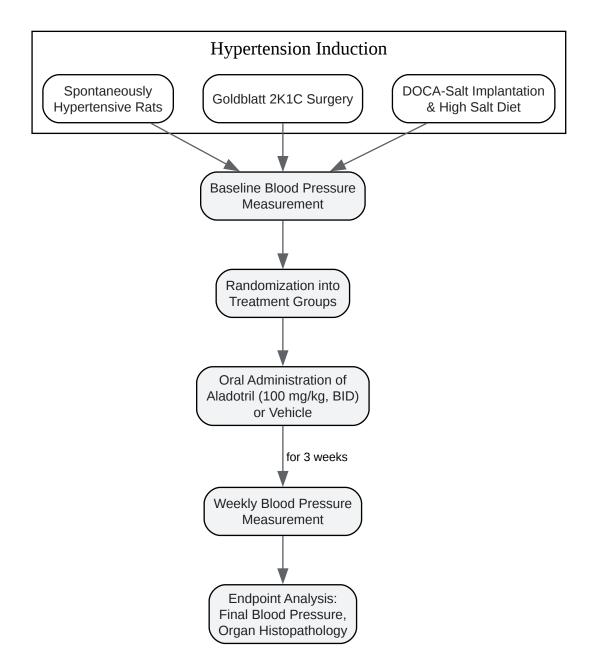
The following diagram illustrates the dual mechanism of action of **Aladotril** (Fasidotril) on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.



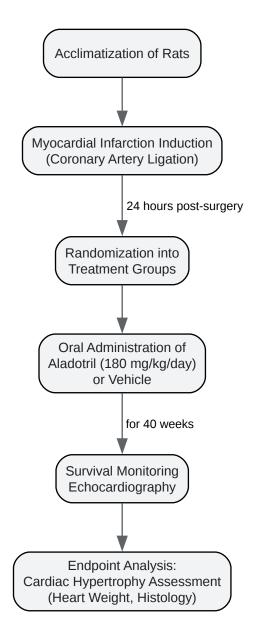




Acclimatization of Rats







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- 5. Acute natriuretic effect of fasidotrilat, a mixed inhibitor of neutral endopeptidase and angiotensin I-converting enzyme, in rats with heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
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